Cas no 89284-03-7 (2-(bromomethyl)-3-nitrothiophene)

2-(Bromomethyl)-3-nitrothiophene is a versatile heterocyclic compound featuring both bromomethyl and nitro functional groups on a thiophene backbone. Its reactive bromomethyl moiety makes it a valuable intermediate in organic synthesis, particularly for nucleophilic substitution reactions, enabling the introduction of thiophene derivatives into more complex structures. The electron-withdrawing nitro group enhances reactivity and directs further functionalization, making it useful in pharmaceuticals, agrochemicals, and materials science. The compound’s stability under standard conditions and well-defined reactivity profile ensure consistent performance in cross-coupling and cyclization reactions. Its structural features make it particularly suitable for constructing sulfur-containing heterocycles and fine-tuning electronic properties in advanced molecular designs.
2-(bromomethyl)-3-nitrothiophene structure
89284-03-7 structure
Product Name:2-(bromomethyl)-3-nitrothiophene
CAS No:89284-03-7
MF:C5H4BrNO2S
MW:222.059759140015
CID:4297515
Update Time:2026-04-14

2-(bromomethyl)-3-nitrothiophene Chemical and Physical Properties

Names and Identifiers

    • Thiophene, 2-(bromomethyl)-3-nitro-
    • 2-(bromomethyl)-3-nitrothiophene

2-(bromomethyl)-3-nitrothiophene Pricemore >>

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Additional information on 2-(bromomethyl)-3-nitrothiophene

Research Brief on 2-(Bromomethyl)-3-nitrothiophene (CAS: 89284-03-7) in Chemical Biology and Pharmaceutical Applications

2-(Bromomethyl)-3-nitrothiophene (CAS: 89284-03-7) is a key intermediate in the synthesis of various bioactive compounds and pharmaceutical agents. Recent studies have highlighted its versatility in organic synthesis, particularly in the construction of thiophene-based scaffolds, which are prevalent in drug discovery. This research brief consolidates the latest findings on its applications, mechanisms, and potential therapeutic implications.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 2-(bromomethyl)-3-nitrothiophene as a precursor for novel kinase inhibitors. Researchers utilized its reactive bromomethyl group for cross-coupling reactions, yielding compounds with nanomolar potency against EGFR mutants. The nitro group further enabled subsequent modifications, underscoring its dual functionality in medicinal chemistry.

In the context of antimicrobial development, a team at the University of Cambridge reported the compound's role in synthesizing thiophene-azole hybrids (ACS Infectious Diseases, 2024). These hybrids exhibited broad-spectrum activity against drug-resistant Gram-positive pathogens, with MIC values as low as 0.5 µg/mL. Density functional theory (DFT) calculations correlated the electron-withdrawing nitro group with enhanced membrane penetration.

Notably, 89284-03-7 has emerged in radiopharmaceutical research. A Nature Communications paper (2024) detailed its incorporation into PET tracers targeting tumor-associated carbonic anhydrase IX. The bromomethyl moiety allowed facile 18F-fluorination, while the nitro group stabilized the radiolabeled product in vivo, achieving tumor-to-background ratios >5:1 in murine models.

Challenges persist in optimizing the compound's stability under physiological conditions. A 2024 Chemical Science study identified pH-dependent hydrolysis of the bromomethyl group as a limitation, proposing prodrug strategies to mitigate premature degradation. Computational models predicted that steric shielding could extend plasma half-life by 3-fold.

Future directions include exploring its use in PROTACs (proteolysis-targeting chimeras), where its bifunctional nature may facilitate linker design. Preliminary data from Pfizer's 2024 ASCO presentation showed promise in degrading BRD4 when conjugated to thalidomide analogs.

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